7-butyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Overview
Description
Synthesis Analysis
Synthesis of purine derivatives involves various chemical reactions tailored to introduce specific functional groups into the purine ring system. The introduction of alkyl, arylalkyl, allyl, or propynyl substituents at specific positions of the purine core can significantly alter the compound's biological activity. For instance, Chłoń-Rzepa et al. (2013) synthesized a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, aiming to explore their potential as ligands for serotonin receptors (Chłoń-Rzepa et al., 2013).
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their interaction with biological targets. Handelsman-Benory et al. (1995) described the crystal structures of intermediates in the synthesis of trimethoxy-1,3,5-triazine derivatives, showcasing the importance of the molecular configuration for their chemical reactivity and potential biological activities (Handelsman-Benory et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of purine derivatives, including our compound of interest, can be altered by substituting different groups. Ueda et al. (1987) synthesized novel heterocycles, such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, and examined their biological activities, demonstrating the broad spectrum of chemical reactions applicable to modify the purine scaffold (Ueda et al., 1987).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature and position of substituents on the purine core. For instance, the synthesis and crystal structure analysis by Qing-min et al. (2004) of triazine derivatives provide insight into how structural modifications can influence the physical characteristics of these compounds (Qing-min et al., 2004).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and photostability, are critical for the biological function of purine derivatives. The study by Pyrko (2021) on the synthesis of a hydroxydecahydroacridine-1,8-dione derivative and its potential use as an acid-base titration indicator is an example of exploring the chemical properties of purine-related compounds (Pyrko, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-butyl-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O3/c1-5-6-7-20-14(23)12-13(19(3)16(20)24)17-15-21(12)10-11(2)18-22(15)8-9-25-4/h5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOHPSIQZGDYON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CC(=NN3CCOC)C)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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